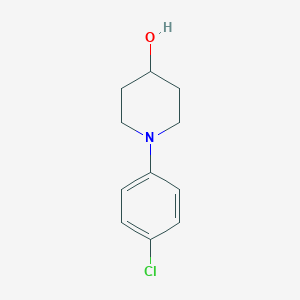

4-Chlorophenyl-4-hydroxypiperidine

Beschreibung

Contextualization within Phenylpiperidine Chemical Space

The phenylpiperidine scaffold, a chemical structure featuring a phenyl group attached to a piperidine (B6355638) ring, is a cornerstone in the development of many therapeutic agents. painphysicianjournal.comnih.gov This structural motif is present in a diverse range of pharmaceuticals, including potent analgesics and antipsychotic medications. painphysicianjournal.comguidechem.com 4-Chlorophenyl-4-hydroxypiperidine fits squarely within this chemical space, representing a specific and highly functionalized derivative. guidechem.combiorxiv.org

The introduction of a hydroxyl group and a chlorine atom at specific positions on the phenylpiperidine core significantly influences the compound's physicochemical properties and reactivity. The hydroxyl group provides a reactive site for further chemical modifications, while the chlorophenyl group can modulate the molecule's lipophilicity and its interactions with biological targets. chemimpex.com This strategic functionalization allows chemists to fine-tune the properties of resulting molecules, making this compound a key player in the exploration of the vast chemical space of phenylpiperidine derivatives. arxiv.orgscispace.com

Significance as a Research Building Block and Reference Compound

The utility of this compound in the laboratory is twofold, serving as both a foundational building block for synthesis and a standard for analytical and comparative studies.

As a building block , this compound is a key intermediate in the synthesis of numerous pharmaceutical agents. chemimpex.comnih.gov Notably, it is a precursor in the production of the well-known antipsychotic drug haloperidol (B65202) and the anti-diarrheal agent loperamide (B1203769). nih.gov The piperidine nitrogen and the hydroxyl group offer two distinct points for chemical reactions, enabling the construction of more elaborate molecular architectures. chemimpex.comontosight.ai Researchers leverage this reactivity to create libraries of novel compounds for screening and to develop new synthetic methodologies. nih.govresearchgate.net For instance, the nitrogen atom can be readily alkylated, while the hydroxyl group can be esterified or etherified, leading to a wide range of derivatives with potentially diverse biological activities. ontosight.ainih.gov

As a reference compound , this compound and its deuterated isotopologues are used in various analytical applications. lgcstandards.comlgcstandards.commz-at.de In pharmacokinetic and metabolism studies of drugs like haloperidol, it serves as a known metabolite, aiding in the identification and quantification of metabolic products. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its well-defined chemical and physical properties also make it a useful standard for the calibration of analytical instruments and for the validation of analytical methods. chemimpex.comsigmaaldrich.com

The table below summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol chemimpex.comsigmaaldrich.com |

| CAS Number | 39512-49-7 chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white or light cream crystalline powder guidechem.comchemimpex.comchemicalbook.comfishersci.com |

| Melting Point | 137-142 °C chemimpex.comsigmaaldrich.com |

| Solubility | Sparingly soluble in water guidechem.comfishersci.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDFEMHDHJGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Chlorophenyl 4 Hydroxypiperidine

Advanced Synthetic Routes and Reaction Mechanisms

The creation of the 4-chlorophenyl-4-hydroxypiperidine molecule hinges on the precise formation of the piperidine (B6355638) ring and the introduction of the aryl and hydroxyl groups at the C4 position.

Alkylation Approaches for Piperidine Ring Formation

While direct formation of the fully substituted piperidine ring via alkylation is less common for this specific compound, alkylation reactions are crucial in subsequent derivatization steps. For instance, the nitrogen of the pre-formed 4-(4-chlorophenyl)-4-hydroxypiperidine is frequently alkylated to produce more complex pharmaceutical agents like loperamide (B1203769) and haloperidol (B65202). chemicalbook.com One documented protocol involves the alkylation of 4-(4-chlorophenyl)piperidin-4-ol (B141385) hydrochloride with reagents such as 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane in the presence of potassium hydroxide (B78521) and potassium iodide. This N-alkylation reaction is typically performed under a nitrogen atmosphere at elevated temperatures (e.g., 102°C) to yield the desired N-substituted product.

Another approach involves a multi-step sequence where a protected piperidone undergoes modification, followed by deprotection and subsequent alkylation at the nitrogen atom. umw.edu

Grignard Reaction-Based Synthesis Techniques

The Grignard reaction is a cornerstone for the synthesis of this compound, enabling the direct introduction of the 4-chlorophenyl group onto the piperidine skeleton. This method typically involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with an N-protected 4-piperidone (B1582916) derivative. chemicalbook.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidone. The N-protecting group, often a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, is crucial to prevent the acidic N-H proton (in an unprotected piperidone) from quenching the highly reactive Grignard reagent. chemicalbook.comchemicalbook.com The reaction is performed under anhydrous conditions in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to stabilize the Grignard reagent. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound, after the removal of the protecting group. chemicalbook.com

Multistep Synthetic Sequences Involving Piperidone Derivatives

A prevalent and industrially significant route to this compound involves a multistep sequence starting from N-benzyl-4-piperidone. chemicalbook.comguidechem.com

The key steps in this sequence are:

Grignard Addition : N-benzyl-4-piperidone is reacted with 4-chlorophenylmagnesium bromide. chemicalbook.com This step forms the intermediate 1-benzyl-4-(4-chlorophenyl)-4-piperidinol. umw.edu

Debenzylation : The benzyl protecting group is removed from the piperidine nitrogen. This is commonly achieved through catalytic hydrogenation. chemicalbook.comchemicalbook.com The reaction is typically carried out using a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This step yields the final product, this compound. chemicalbook.com

An alternative sequence utilizes an N-Boc protected piperidone, such as N-(tert-Butoxycarbonyl)-4-piperidone. umw.educhemicalbook.com The synthesis proceeds via a Grignard reaction, followed by the removal of the Boc protecting group under acidic conditions to furnish the desired product. umw.edu This "alkylation-second" approach modifies the C4 position first before addressing the N1 position. umw.edu

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Achieving high yield and purity is critical for the industrial production of this compound. Optimization focuses on several key parameters of the Grignard and subsequent alkylation reactions.

For the Grignard reaction step, strict temperature control is paramount. The addition of the Grignard reagent to the piperidone derivative is often conducted at low temperatures, between -10°C and 0°C, to minimize side reactions. Maintaining an inert atmosphere, typically using nitrogen or argon, is essential to prevent the Grignard reagent from reacting with atmospheric oxygen or moisture.

In subsequent alkylation reactions, such as those for producing loperamide, the choice of solvent and base is crucial. The use of glycerol (B35011) formal as a solvent has been shown to be advantageous, allowing for faster reaction times at lower temperatures (e.g., 55-65°C) compared to other solvents. google.com The selection of a suitable base, like sodium carbonate, and the addition of a catalyst, such as potassium iodide, can significantly enhance the reaction rate and yield. google.com

Purification of the final product often involves recrystallization or column chromatography. For example, after synthesis via alkylation, purification can be achieved through sequential washes with solvent mixtures like acetone-toluene-methanol to isolate the pure compound. prepchem.com

Table 1: Optimization Parameters for Synthesis

| Reaction Step | Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|---|

| Grignard Reaction | Temperature | -10°C to 0°C during addition | Minimize side reactions | |

| Grignard Reaction | Atmosphere | Inert (Nitrogen/Argon) | Prevent oxidation/quenching of Grignard reagent | |

| N-Alkylation | Solvent | Glycerol formal | Faster reaction times at lower temperatures | google.com |

| N-Alkylation | Temperature | 55-65°C | Efficient conversion without degradation | google.com |

| N-Alkylation | Base | Sodium Carbonate | Effective proton scavenger | google.com |

| N-Alkylation | Catalyst | Potassium Iodide (catalytic amount) | Enhances reaction rate | google.com |

| Purification | Method | Recrystallization/Solvent Washes | High purity of final product | prepchem.com |

Strategic Role of Key Starting Materials in Synthetic Pathways

| Starting Material | Synthetic Role | Relevant Pathway | Reference |

| N-benzyl-4-piperidone | A core precursor where the benzyl group acts as a nitrogen protectant during the Grignard reaction. | Multistep synthesis involving Grignard reaction followed by debenzylation. | chemicalbook.com |

| N-(tert-Butoxycarbonyl)-4-piperidone | An alternative protected piperidone. The Boc group is easily removed under acidic conditions. | Grignard reaction followed by acidic deprotection. | umw.educhemicalbook.com |

| 4-Chlorophenylmagnesium bromide | The Grignard reagent responsible for introducing the 4-chlorophenyl group onto the piperidone ring. | Grignard reaction-based synthesis. | chemicalbook.com |

| 4-Bromochlorobenzene | A precursor for generating the 4-chlorophenylmagnesium bromide Grignard reagent. | Grignard reaction-based synthesis. | chemicalbook.com |

| 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol | An intermediate formed after the Grignard reaction with N-benzyl-4-piperidone. It requires debenzylation to yield the final product. | Multistep synthesis. | chemicalbook.comchemicalbook.com |

The use of N-protected 4-piperidones is fundamental. The benzyl group in N-benzyl-4-piperidone is robust but requires specific conditions like catalytic hydrogenation for its removal. chemicalbook.comchemicalbook.com In contrast, the Boc group in N-(tert-Butoxycarbonyl)-4-piperidone offers the advantage of being removable under milder acidic conditions, which can be beneficial if other functional groups in the molecule are sensitive to hydrogenation. umw.edu The availability and cost of these starting materials are also significant factors in choosing a synthetic route for large-scale production. guidechem.com

Chemical Transformations and Derivatization of 4 Chlorophenyl 4 Hydroxypiperidine

Functionalization Strategies at the Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for introducing structural diversity. Its reactivity allows for oxidation to a ketone or conversion into ethers and esters, significantly altering the compound's physicochemical properties.

The oxidation of the tertiary alcohol in 4-Chlorophenyl-4-hydroxypiperidine leads to the formation of the corresponding ketone, 4-(4-chlorophenyl)-4-piperidone. This transformation is a common step in the synthesis of various biologically active compounds. While the direct oxidation of tertiary alcohols can be challenging, specific methods are employed to achieve this conversion. The resulting piperidone is a versatile intermediate for further modifications.

The hydroxyl group can be converted into an ether or an ester, which can modulate the lipophilicity and metabolic stability of the resulting molecule.

Etherification: O-alkylation of the hydroxyl group can be achieved under various conditions. For instance, related 4-hydroxypiperidine (B117109) derivatives can be O-alkylated at high temperatures in the presence of a base or at lower temperatures using a Lewis acid catalyst, which can improve reaction rates and yields. google.com A patented method describes the reaction of 4-hydroxypiperidine hydrochloride with diphenylmethanol (B121723) to form 4-diphenylmethoxy-piperidine hydrochloride, demonstrating an ether linkage.

Esterification: The hydroxyl group can be acylated to form esters. A common method involves reacting the alcohol with an acid anhydride (B1165640) or acyl chloride. For example, the N-substituted derivative, 1-benzyl-4-(p-phenyl)-4-hydroxypiperidine, can be converted to its 4-propionyloxy derivative by treatment with propionic acid anhydride and pyridine. google.com This reaction highlights a viable pathway for ester formation on the 4-hydroxy-4-arylpiperidine scaffold. A decanoate (B1226879) ester of a haloperidol (B65202) analogue, which shares the core 4-(4-chlorophenyl)-4-hydroxypiperidine structure, has also been synthesized. scbt.com

Alkylation and Substitution Reactions on the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for introducing a wide array of substituents, a strategy extensively used in drug discovery to modulate receptor affinity and pharmacokinetic properties.

N-alkylation and N-acylation are fundamental reactions for derivatizing this compound. These reactions are crucial in the synthesis of well-known pharmaceuticals.

Haloperidol and Analogues: The antipsychotic drug haloperidol is synthesized by the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone. nih.gov Similarly, a ferrocene (B1249389) analog of haloperidol was synthesized via N-alkylation with 1-ferrocenyl-4-chlor-butan-1-one. nih.gov

Loperamide (B1203769): The synthesis of the antidiarrheal agent loperamide involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a quaternary imine intermediate derived from 4-bromo-2,2-diphenylbutyric acid. researchgate.net

Other Derivatives: A series of novel derivatives have been synthesized by substituting various groups at the nitrogen atom to explore their pharmacological activities. nih.gov These substitutions can range from simple alkyl or phenacyl groups to more complex moieties. nih.govresearchgate.net

Table 1: Examples of N-Substituents on the this compound Scaffold

| N-Substituent | Resulting Compound Class | Reference |

|---|---|---|

| 4-(4-fluorophenyl)-4-oxobutyl | Butyrophenone (B1668137) antipsychotics (e.g., Haloperidol) | nih.gov |

| 4,4-diphenyl-4-cyanobutyl | Diphenylbutylpiperidine antidiarrheals (e.g., Loperamide) | researchgate.net |

| 1-ferrocenyl-4-oxobutyl | Metallocene drug analogues | nih.gov |

| Various phenacyl groups | Potential analgesics | researchgate.net |

While not specifically documented for this compound itself, piperidine rings can undergo ring expansion reactions. For instance, N-benzyl-2-(chloromethyl)piperidine can react with sodium azide (B81097) to form an aziridinium (B1262131) cation intermediate. This intermediate can then undergo a nucleophilic attack by the azide anion, leading to a ring-expanded product, a 3-azido-1-benzylhexahydro-1H-azepine. clockss.org This type of transformation, proceeding through an aziridinium intermediate, represents a potential, albeit more complex, pathway for modifying the core heterocyclic structure of piperidine derivatives. clockss.orgdtic.mil

Modifications and Derivatization of the Chlorophenyl Moiety

The chlorophenyl group offers further opportunities for derivatization, allowing for the fine-tuning of electronic properties and steric bulk, which can influence biological activity.

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring can potentially be displaced by strong nucleophiles under specific reaction conditions, although this is generally less facile than substitutions on more activated aromatic rings.

Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide a powerful tool for modifying the chlorophenyl ring. For example, Suzuki-Miyaura coupling with various boronic acids could replace the chlorine atom with a wide range of alkyl or aryl groups, enabling significant diversification of the aromatic moiety. This strategy allows for the exploration of how different substituents at this position affect molecular interactions with biological targets.

Synthesis of N-substituted this compound Derivatives

The nitrogen atom of the piperidine ring in 4-(4-chlorophenyl)-4-hydroxypiperidine serves as a key site for chemical modification, allowing for the synthesis of a diverse array of N-substituted derivatives. These modifications are primarily achieved through reactions such as alkylation and acylation, which introduce various substituents to the piperidine nitrogen. Such derivatization is a common strategy in medicinal chemistry to modulate the pharmacological properties of the parent molecule. nih.govnih.gov The introduction of different functional groups at the N-1 position can significantly influence receptor binding affinity and selectivity. nih.gov

A prominent method for N-substitution is the alkylation of the secondary amine of the piperidine ring. A classic and well-documented example is the synthesis of Haloperidol. In this reaction, 4-(4-chlorophenyl)-4-hydroxypiperidine is N-alkylated with 4-chloro-1-(4-fluorophenyl)butan-1-one. The reaction is typically carried out in a suitable solvent like toluene (B28343) in the presence of a catalyst, such as potassium iodide, and heated to drive the reaction to completion. princeton.edu This process attaches a 4-fluorobutanone phenyl group to the piperidine nitrogen, yielding the potent antipsychotic drug.

Another common approach for derivatization is acylation. This involves reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with various acylating agents, such as acid chlorides or anhydrides. mdpi.commdpi.com For instance, reaction with different benzoyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) leads to the formation of N-benzoyl derivatives. mdpi.com This method allows for the introduction of a wide range of substituted aromatic and aliphatic acyl groups.

More complex N-substituted derivatives have also been synthesized. For example, 4-(p-chlorophenyl)-4-hydroxypiperidine has been used as a starting material to create intricate molecules with potential anti-inflammatory properties. In one study, it was reacted with a pyrrole-based precursor to yield 4,6-dimethyl-5-n-butyl-2-{[4-(p-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, achieving a 78% yield. mdpi.com

The following table summarizes various synthetic methods for producing N-substituted derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine, detailing the reactants, conditions, and outcomes of these chemical transformations.

Table 1: Synthesis of N-substituted this compound Derivatives

| Product Name | Reactant 2 | Reagents/Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Haloperidol | 4-Chloro-1-(4-fluorophenyl)butan-1-one | Anhydrous potassium iodide | Anhydrous toluene, stirred at 130°C for 45 hours | Not specified | princeton.edu |

| 4,6-dimethyl-5-n-butyl-2-{[4-(p-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | 1b (a pyrrole (B145914) precursor) | Not specified | Not specified | 78% | mdpi.com |

| N-Phenacyl-4-(4'-chlorophenyl)-4-hydroxypiperidine | Phenacyl chloride | Anhydrous K2CO3, Acetone | Refluxed for 12 hours | 70% | nih.govelsevierpure.com |

| N-(p-Chlorophenacyl)-4-(4'-chlorophenyl)-4-hydroxypiperidine | p-Chlorophenacyl chloride | Anhydrous K2CO3, Acetone | Refluxed for 12 hours | 75% | nih.govelsevierpure.com |

| N-(p-Methylphenacyl)-4-(4'-chlorophenyl)-4-hydroxypiperidine | p-Methylphenacyl chloride | Anhydrous K2CO3, Acetone | Refluxed for 12 hours | 72% | nih.govelsevierpure.com |

4 Chlorophenyl 4 Hydroxypiperidine As a Key Intermediate in Complex Molecule Synthesis

Application in the Synthesis of Advanced Pharmaceutical Precursors

The strategic importance of 4-Chlorophenyl-4-hydroxypiperidine is prominently highlighted in its application as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its bifunctional nature, with reactive sites at the piperidine (B6355638) nitrogen and the hydroxyl group, allows for a variety of chemical transformations, leading to the formation of complex drug scaffolds.

Two of the most notable examples of its utility are in the production of the peripherally acting opioid receptor agonist, loperamide (B1203769), and the typical antipsychotic, haloperidol (B65202).

In the synthesis of loperamide , this compound undergoes N-alkylation with a suitable electrophile. One common method involves the reaction with N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide in the presence of a base to yield loperamide. nih.gov This reaction underscores the nucleophilic character of the piperidine nitrogen, a key feature in its synthetic applications.

Similarly, the synthesis of haloperidol involves the N-alkylation of this compound. In this case, it is reacted with 4-chloro-4'-fluorobutyrophenone (B134399) or its enol ether equivalent. mdpi.com This reaction exemplifies the versatility of this intermediate in reacting with different electrophilic partners to generate structurally diverse and pharmacologically active molecules.

Beyond these well-established drugs, this compound serves as a precursor for a range of other potential therapeutic agents. For instance, it has been utilized in the synthesis of novel opioid receptor agonists, where the core structure is modified to explore new analgesic compounds. researchgate.net

| Pharmaceutical Precursor | Key Reactant with this compound | Resulting Drug/Compound Class | Reference |

| Loperamide | N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide | Opioid Receptor Agonist | nih.gov |

| Haloperidol | 4-chloro-4'-fluorobutyrophenone | Antipsychotic | |

| Novel Opioid Agonists | 4-Bromo-2,2-diphenylbutanenitrile | Opioid Receptor Agonist | researchgate.net |

Role in the Derivatization of Compounds for Medicinal Chemistry Research

The inherent reactivity of this compound makes it an invaluable scaffold for the generation of compound libraries in medicinal chemistry research. By systematically modifying its structure, chemists can explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

A key strategy in its derivatization is the N-alkylation of the piperidine nitrogen. This has been extensively explored to synthesize a series of new compounds with potential analgesic and hypotensive activities. nih.govelsevierpure.com For example, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives substituted at the nitrogen atom were synthesized and showed significant analgesic activity in preclinical models. nih.govelsevierpure.com

Furthermore, the hydroxyl group offers another site for modification. For instance, O-alkylation has been employed to create new chemical entities. In one approach, reaction with trichloroacetimidates in the presence of a Lewis acid catalyst allows for the introduction of various groups at the oxygen atom, leading to compounds with potential applications in the development of medicines targeting various receptors. google.com

The versatility of this intermediate is also demonstrated in the synthesis of haloperidol analogues. By reacting N-Boc protected phenylpiperidinols with 4-chloro-1-(4-fluorophenyl)butan-1-one, researchers have created a range of analogues to probe the structure-kinetic relationships at the human dopamine (B1211576) D2 receptor. worktribe.com

| Derivatization Strategy | Reactant/Condition | Resulting Compound Class | Medicinal Chemistry Application | Reference |

| N-Alkylation | Various alkyl halides | N-substituted piperidine derivatives | Exploration of analgesic and hypotensive agents | nih.govelsevierpure.com |

| O-Alkylation | Trichloroacetimidates / Lewis acid | O-alkylated piperidine derivatives | Synthesis of receptor-targeted compounds | google.com |

| N-Alkylation | 4-chloro-1-(4-fluorophenyl)butan-1-one | Haloperidol analogues | Probing dopamine D2 receptor interactions | worktribe.com |

Strategic Utility in the Construction of Diverse Heterocyclic Frameworks

The utility of this compound extends beyond its direct incorporation into drug molecules. It also serves as a strategic starting material for the construction of more complex and diverse heterocyclic frameworks, which are of significant interest in drug discovery and materials science.

One notable application is in the synthesis of spiro-heterocycles . These are compounds where two rings share a single common atom. For example, derivatives of this compound have been used as precursors in multi-step syntheses to create novel spiro-piperidine derivatives. nih.gov These complex structures are often sought after for their unique three-dimensional shapes, which can lead to novel biological activities.

The formation of salts and co-crystals with various carboxylic acids is another area of interest. These studies are important for understanding the solid-state properties of the molecule and for developing new crystalline forms with improved physicochemical characteristics, such as solubility and stability. For example, the crystal structures of 4-(4-Chlorophenyl)-4-hydroxypiperidinium benzoate (B1203000) and maleate (B1232345) have been reported. acs.orggoogle.com

Furthermore, the piperidine ring system itself is a fundamental heterocyclic framework. The synthesis of various derivatives of 4-hydroxypiperidine (B117109), often starting from precursors related to this compound, contributes to the vast library of piperidine-containing compounds available for screening in drug discovery programs. researchgate.net The development of novel synthetic methods, including multi-component reactions, continues to expand the diversity of accessible heterocyclic structures based on this versatile intermediate. rjpbcs.com

| Heterocyclic Framework | Synthetic Approach | Significance | Reference |

| Spiro-heterocycles | Multi-step synthesis from piperidine derivatives | Access to unique 3D molecular architectures for drug discovery | nih.gov |

| Salts and Co-crystals | Reaction with carboxylic acids (e.g., benzoic acid, maleic acid) | Modification of physicochemical properties | acs.orggoogle.com |

| Substituted Piperidines | Derivatization of the piperidine core | Expansion of chemical space for screening | researchgate.net |

Computational and Theoretical Chemistry of 4 Chlorophenyl 4 Hydroxypiperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 4-Chlorophenyl-4-hydroxypiperidine, these studies often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial descriptors of chemical reactivity and kinetic stability. nih.gov

A study utilizing time-dependent density functional theory (TD-DFT) with the B3LYP/6-311++G(d,p) basis set calculated the energies of these frontier orbitals. mahendrapublications.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is an important parameter that reflects the molecule's bioactivity, indicating the intramolecular charge transfer (ICT) that can occur. nih.govmahendrapublications.com

The calculated electronic properties of this compound are summarized in the table below.

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy | -9.51 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 3.62 eV |

| HOMO-LUMO Energy Gap (ΔE) | 13.13 eV |

| This table presents the calculated frontier molecular orbital energies and the energy gap for this compound, as determined by TD-DFT methods. mahendrapublications.com |

Geometry Optimization and Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. For this compound, geometry optimizations have been performed using DFT methods with the B3LYP functional and a 6-311++G(d,p) basis set. mahendrapublications.com These calculations are typically conducted in the gas phase to model the molecule in an isolated state. nih.gov

The process involves adjusting the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The resulting optimized structure represents the most probable geometry of the molecule. It is important to note that slight discrepancies can exist between theoretical calculations (often for a single molecule in the gas phase) and experimental results (typically from X-ray crystallography in the solid state) due to intermolecular interactions in the crystal lattice. nih.gov

Structural studies of 4-(4-Chlorophenyl)-4-hydroxypiperidine have been conducted, characterizing its molecular structure through both experimental techniques and DFT calculations. mahendrapublications.commahendrapublications.com These computational analyses provide precise data on the spatial arrangement of atoms, which is crucial for understanding its chemical behavior.

Investigation of Molecular Electrostatic Potential (MEP) Distributions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de An MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are rich or deficient in electrons. nih.gov These maps are used to identify sites susceptible to electrophilic (positive-seeking) and nucleophilic (negative-seeking) attacks, as well as regions likely to participate in hydrogen bonding. nih.govuni-muenchen.de

In an MEP map, different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and attractive to positive charges. Blue represents regions of positive electrostatic potential, which are electron-poor and repulsive to positive charges. Green denotes areas of neutral potential. uni-muenchen.de

For this compound, MEP analysis was performed based on the optimized geometry obtained from DFT calculations. mahendrapublications.com The MEP map reveals the most negative potential is concentrated around the electronegative oxygen and chlorine atoms, identifying them as likely sites for electrophilic attack. The hydrogen atoms of the piperidine (B6355638) ring's N-H group and the hydroxyl group's O-H show positive potential, marking them as sites for nucleophilic attack. nih.govmahendrapublications.com

In Silico Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net This method is widely used in drug design to understand how a ligand, such as this compound or its derivatives, might interact with a biological target like a protein or enzyme.

While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided results, research on related piperidine derivatives highlights the utility of this approach. For instance, computational techniques have been employed to predict the binding modes and affinities of piperidine derivatives as potential analgesic agents. researchgate.net In one study, various piperidine derivatives were investigated as potential inhibitors of Plasmepsin, an enzyme target. researchgate.net

Furthermore, molecular docking has been successfully applied to other complex molecules containing a chlorophenyl group to evaluate their binding affinity against therapeutic targets. For example, a hydrazone-pyridine compound with a chlorophenyl moiety was docked against the main protease of SARS-CoV-2 to assess its inhibitory capacity. nih.gov These examples demonstrate the power of in silico methods to screen compounds and elucidate their potential mechanisms of action at a molecular level, a strategy that is applicable to this compound.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone for the analysis of 4-Chlorophenyl-4-hydroxypiperidine, providing the necessary separation from interfering components in research samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently utilized techniques, each offering distinct advantages depending on the research application.

HPLC is a widely adopted technique for the determination of this compound in biological samples. A validated HPLC method with Ultraviolet (UV) detection has been developed for its quantification in human urine. koreamed.orgresearchgate.net This method typically employs a reverse-phase C18 column for separation. koreamed.orgresearchgate.net The mobile phase often consists of an aqueous buffer and an organic modifier, such as a mixture of potassium phosphate (B84403) buffer and acetonitrile. koreamed.orgresearchgate.net UV detection is commonly set at a wavelength of 220 nm. koreamed.orgresearchgate.net Such methods are validated for linearity, with a linear range observed from 2 to 500 ng/mL in urine samples. koreamed.orgresearchgate.net The limit of detection for this particular method was established at 1 ng/mL. koreamed.orgresearchgate.net

Table 1: Example of HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | 50 mM Potassium Phosphate Buffer / Acetonitrile (75:25, v/v) |

| Detection | UV at 220 nm |

| Linear Range | 2-500 ng/mL (in human urine) |

| Limit of Detection | 1 ng/mL (in human urine) |

Data sourced from Park, J. Y., & Shin, J. G. (2013). koreamed.orgresearchgate.net

Gas Chromatography coupled with an Electron-Capture Detector (GC-ECD) is a highly sensitive and selective method for analyzing halogenated compounds like this compound. gcms.cznih.gov The ECD is particularly effective for detecting electronegative compounds, such as those containing chlorine, and can achieve extremely low detection limits. gcms.czscioninstruments.commeasurlabs.com For the analysis of this compound, a specific GC-ECD procedure has been developed. nih.gov This method involves a derivatization step with pentafluorobenzoyl chloride to enhance the compound's volatility and electron-capturing properties. nih.gov The resulting derivative is then quantified using a gas chromatograph equipped with a fused-silica capillary column. nih.gov This technique has been successfully applied to detect and quantify the compound in various biological samples, including urine, plasma, brain, and liver. nih.gov

Table 2: Overview of GC-ECD Method for this compound Analysis

| Step | Description |

|---|---|

| Derivatization | Extractive derivatization with pentafluorobenzoyl chloride in toluene (B28343). |

| Chromatography | Gas chromatograph with a fused-silica capillary column. |

| Detection | Electron-Capture Detector (ECD). |

| Internal Standard | N-(3-Trifluoromethylphenyl)piperazine. |

| Application | Quantification in urine, plasma, brain, and liver samples. |

Data sourced from Fang, J., & Gorrod, J. W. (1996). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the unambiguous identification and highly sensitive quantification of this compound. lcms.cz Mass spectrometry provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragments. For this compound, the precursor ion [M+H]+ has an m/z of 212.0837. nih.gov Key fragment ions observed in MS/MS analysis include those at m/z 194 and 166.2. nih.gov Different ionization techniques, such as sonic spray ionization (SSI) and atmospheric pressure chemical ionization (APCI), have been compared for the LC-MS analysis of this compound, demonstrating the versatility of the technique. sigmaaldrich.com

Table 3: Key Mass Spectrometric Fragments for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| Precursor Ion [M+H]+ | 212.0837 |

| Major Fragment Ion 1 | 194 |

| Major Fragment Ion 2 | 166.2 |

Data sourced from PubChem CID 38282. nih.gov

Pre-column Derivatization Strategies for Enhanced Detection in Analytical Research

Pre-column derivatization is a chemical strategy used to modify an analyte to improve its analytical properties, such as enhancing detector response or improving chromatographic separation. For this compound, which lacks a strong native chromophore or fluorophore, derivatization is key to achieving high sensitivity with certain detectors.

One effective strategy involves derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enable highly sensitive fluorescence detection. nih.gov This reaction is typically conducted in a borate (B1201080) buffer at a pH of 8.0 and a temperature of 60°C for a short duration. nih.gov The resulting derivative can be quantified by HPLC with fluorescence detection, achieving a detection limit as low as 0.008 µg/mL. nih.gov

Another derivatization approach is used in GC-ECD analysis, where the compound is reacted with pentafluorobenzoyl chloride. nih.gov This process, known as extractive derivatization, introduces a polyfluorinated group into the molecule, significantly increasing its response on the electron-capture detector. nih.gov

Table 4: Pre-column Derivatization Strategies for this compound

| Reagent | Analytical Technique | Purpose | Key Conditions |

|---|---|---|---|

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | HPLC-Fluorescence | Introduce a fluorophore for enhanced sensitivity. | Borate buffer (pH 8.0), 60°C for 3 min. |

| Pentafluorobenzoyl chloride | GC-ECD | Introduce an electronegative group for enhanced ECD response. | Extractive derivatization in toluene. |

Data sourced from Higashi, Y., et al. (2006) and Fang, J., & Gorrod, J. W. (1996). nih.govnih.gov

Optimization of Sample Preparation and Extraction Protocols for Diverse Research Matrices

Effective sample preparation is critical to remove interfering substances from complex research matrices and to concentrate the analyte before instrumental analysis. For this compound, liquid-liquid extraction (LLE) is a commonly employed technique.

The optimization of LLE protocols involves several key steps. The pH of the aqueous sample is adjusted to a basic level to ensure that the piperidine (B6355638) nitrogen is deprotonated, rendering the molecule neutral and more soluble in organic solvents. nih.govnih.gov An immiscible organic solvent, such as benzene (B151609) or toluene, is then used to extract the compound from the aqueous matrix. nih.govnih.gov

Further purification can be achieved through a back-extraction step. The organic extract containing the analyte is mixed with an acidic aqueous solution (e.g., HCl). nih.gov The basic analyte becomes protonated and moves into the aqueous phase, leaving neutral impurities behind in the organic layer. Finally, the pH of the acidic phase is raised again, and the analyte is re-extracted into a fresh organic solvent, which is then evaporated and reconstituted for analysis. nih.gov This multi-step process significantly improves the cleanliness of the final sample, reducing matrix effects and enhancing the reliability of the analytical results.

Table 5: Comparison of Sample Extraction Protocols for this compound

| Method | Key Steps | Application |

|---|---|---|

| Basic Extraction with Benzene | 1. Make sample basic. 2. Extract with benzene. 3. Evaporate and reconstitute for derivatization. | Analysis in rat plasma and tissue homogenates by HPLC-Fluorescence. |

| Basic Extraction and Back-Extraction | 1. Make sample basic and extract. 2. Back-extract into HCl. 3. Make acidic phase basic. 4. Perform extractive derivatization with pentafluorobenzoyl chloride in toluene. | Analysis in biological samples (urine, plasma, brain, liver) by GC-ECD. |

Data sourced from Higashi, Y., et al. (2006) and Fang, J., & Gorrod, J. W. (1996). nih.govnih.gov

Future Research Trajectories and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 4-hydroxypiperidines, including CPHP, often relies on multi-step procedures that may involve harsh reagents or are not suitable for large-scale, environmentally friendly production. guidechem.com Future research should prioritize the development of more efficient and sustainable synthetic routes.

One promising area is the advancement of biocatalysis. The use of enzymes, such as carbonyl reductases and hydroxylases, offers a green alternative to traditional chemical methods. rsc.orgacs.org For instance, research has demonstrated the successful biohydroxylation of N-substituted piperidines to 4-hydroxypiperidines using microorganisms like Sphingomonas sp. HXN-200. acs.org Similarly, carbonyl reductase-catalyzed reduction of 3-substituted-4-oxopiperidines can produce chiral 3-substituted-4-hydroxypiperidines with high stereoselectivity, a method that could be adapted for CPHP analogues. rsc.orgresearchgate.net

Another avenue involves refining existing chemical methods. The aza-Prins cyclization presents a highly diastereoselective method for creating substituted cis-4-hydroxypiperidines, and its scope could be expanded. rsc.org Furthermore, exploring low-temperature reactions catalyzed by Lewis acids could improve reaction rates and yields for processes like O-alkylation, offering an alternative to high-temperature, base-catalyzed methods. google.com The development of one-pot synthesis protocols would also significantly enhance efficiency and reduce waste.

| Synthetic Methodology | Description | Potential Advantages | References |

| Biocatalytic Hydroxylation | Use of microorganisms or isolated enzymes to introduce a hydroxyl group onto the piperidine (B6355638) ring. | High regioselectivity and stereoselectivity, environmentally friendly conditions. | acs.org |

| Enzymatic Ketone Reduction | Carbonyl reductase-catalyzed reduction of a piperidone precursor to the corresponding hydroxypiperidine. | Excellent enantiomeric excess and high conversion rates for chiral derivatives. | rsc.orgresearchgate.net |

| Aza-Prins Cyclization | A diastereoselective cyclization reaction to form the 4-hydroxypiperidine (B117109) ring system. | High diastereoselectivity, access to C2 and C4 substituted piperidines. | rsc.org |

| Lewis Acid-Catalyzed Reactions | Use of Lewis acids to catalyze reactions such as O-alkylation at lower temperatures. | Improved reaction rates, higher yields, milder reaction conditions. | google.com |

Advanced Derivatization for Focused Structure-Activity Relationship (SAR) Studies in Chemical Biology

As a key structural scaffold, CPHP is an ideal starting point for creating libraries of novel compounds for chemical biology and drug discovery. researchgate.net Advanced derivatization strategies can be employed to systematically probe structure-activity relationships (SAR).

Future research should focus on targeted modifications of the CPHP molecule. Substitutions at the nitrogen of the piperidine ring have already yielded derivatives with significant analgesic activity. nih.govelsevierpure.com Further exploration could involve introducing a diverse range of functional groups to modulate properties like lipophilicity, hydrogen bonding capacity, and receptor affinity. For example, studies on other piperidine series have shown that modifications can lead to potent antagonists for receptors like CCR5 and P2Y14. tandfonline.comnih.gov

The synthesis of libraries of CPHP derivatives, followed by high-throughput screening, can accelerate the discovery of new bioactive molecules. acs.org Combining these derivatives with different pharmacophores could lead to compounds with novel pharmacological profiles, potentially for treating pain, central nervous system disorders, or as antimicrobial agents. researchgate.netresearchgate.netclinmedkaz.org

| Derivative Class | Modification Site | Potential Pharmacological Target | References |

| N-Substituted Derivatives | Piperidine Nitrogen | Opioid receptors, various CNS targets | nih.govelsevierpure.comresearchgate.netresearchgate.net |

| Phenyl Ring Analogues | Chlorophenyl Group | G-protein coupled receptors (e.g., CCR5, P2Y14) | tandfonline.comnih.gov |

| Piperidine Ring Modified | C2, C3, or C5 positions | To be determined by screening | researchgate.net |

Exploration of Undiscovered Metabolic Enzymes and Pathways

4-Chlorophenyl-4-hydroxypiperidine is a well-established in vivo metabolite of the widely used antipsychotic drug haloperidol (B65202). nih.govnih.govresearchgate.net Its formation is primarily mediated by the cytochrome P450 enzyme CYP3A4 through the reduction of haloperidol followed by oxidation. nih.govresearchgate.netresearchgate.net However, the complete metabolic fate of CPHP itself and the full range of enzymes involved are not fully elucidated.

Future research could focus on identifying other enzymes and pathways responsible for the biotransformation of CPHP. While CYP3A4 is major, studies on haloperidol metabolism suggest the involvement of other CYP isozymes (e.g., CYP2D6, CYP1A1, CYP1A2) and other enzyme families like carbonyl reductases, sulfotransferases (SULTs), and aldehyde oxidases (AOX). researchgate.netdrugbank.com It is plausible that these or other, yet undiscovered, enzymes also play a role in the further metabolism of CPHP.

Investigating the potential for CPHP to undergo glucuronidation, a major pathway for haloperidol clearance, is another important avenue. nih.govwikipedia.org Identifying and characterizing the specific UDP-glucuronosyltransferase (UGT) isoforms involved would provide a more complete picture of its metabolic clearance. Such studies are crucial for understanding potential drug-drug interactions and inter-individual variability in metabolism. nih.gov

| Enzyme Family | Known Role in Haloperidol Metabolism | Potential Role in CPHP Metabolism | References |

| Cytochrome P450 (CYP) | CYP3A4 mediates CPHP formation; CYP2D6 also involved. | Further oxidation or other transformations of CPHP. | nih.govresearchgate.netresearchgate.netdrugbank.comnih.gov |

| Carbonyl Reductase | Reduction of haloperidol. | Potential interconversion with a ketone metabolite. | nih.govdrugbank.com |

| UDP-glucuronosyltransferase (UGT) | Major pathway for haloperidol clearance. | Glucuronide conjugation of the hydroxyl group of CPHP. | nih.govdrugbank.com |

| Other Enzymes (MPO, AOX, SULT) | Minor roles in haloperidol biotransformation. | Potential for novel metabolic pathways for CPHP. | researchgate.net |

Application of Advanced Computational Modeling for Predictive Research in Chemical Transformations and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules like CPHP, guiding experimental work and accelerating research. Future applications of advanced computational modeling can provide significant insights into its chemical transformations and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be expanded to new series of CPHP derivatives. By building models that correlate structural features with biological activity, researchers can predict the potency of novel compounds before synthesis, saving time and resources. tandfonline.comtandfonline.com Such models have been successfully applied to other piperidine derivatives to predict their antagonist activity at various receptors. tandfonline.com

Molecular docking simulations can be used to predict how CPHP and its derivatives bind to potential protein targets, such as enzymes or receptors. researchgate.net This can help elucidate mechanisms of action and guide the design of derivatives with enhanced affinity and selectivity. For instance, docking has been used to model the interaction of CPHP with D2 receptors.

Furthermore, quantum chemical methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of CPHP and its transition states in chemical reactions. mahendrapublications.comekb.eg This can aid in understanding reaction mechanisms and in designing more efficient synthetic routes. Predicting metabolic pathways using computational tools that model the interactions with metabolic enzymes like CYPs is also a rapidly advancing field that could be applied to CPHP.

| Computational Method | Application for CPHP Research | Potential Outcome | References |

| QSAR Modeling | Predict biological activity of new CPHP derivatives. | Prioritization of synthetic targets for drug discovery. | tandfonline.comtandfonline.com |

| Molecular Docking | Simulate binding of CPHP derivatives to protein targets. | Elucidation of mechanism of action; design of more potent compounds. | researchgate.net |

| Density Functional Theory (DFT) | Analyze molecular structure, reactivity, and spectroscopic properties. | Understanding of chemical stability and reaction mechanisms. | mahendrapublications.com |

| Metabolism Prediction | Predict sites of metabolism and potential metabolites. | Guide experimental metabolic studies and identify potential reactive metabolites. | clinmedkaz.org |

Q & A

Q. Basic

- HPLC-Fluorescence : After pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), CPHP is extracted from plasma/tissue homogenates via basic extraction (e.g., benzene) and back-extraction with HCl. Detection limits are ~10 ng/mL in rat plasma .

- Gas Chromatography (GC-ECD) : Utilizes electron-capture detection after basic extraction and acid-backwashing. This method is sensitive but requires volatile derivatives .

How do structural modifications of CPHP influence its pharmacological activity?

Advanced

Substitutions on the piperidine ring and chlorophenyl group significantly alter receptor binding and efficacy:

-

N-Alkylation : Derivatives with methyl or benzyl groups exhibit enhanced analgesic activity (e.g., 50 mg/kg dose in Wistar rats reduced pain response in tail-flick tests) .

-

Para-substitution : Replacing the 4-chloro group with bromo or methoxy reduces dopamine receptor affinity but increases serotonin receptor selectivity .

-

SAR Table :

Derivative Substituent Activity (vs. Haloperidol) CPHP -Cl Baseline (DA antagonist) Compound 2 -H 10× lower potency Compound 5 -OCH₃ 5-HT₂A selectivity

What mechanisms underlie CPHP's reported neurotoxicity?

Advanced

CPHP, a haloperidol metabolite, induces neurotoxicity via:

- Mitochondrial Dysfunction : Disruption of electron transport chain complexes, leading to ROS accumulation .

- ER Stress : Upregulation of stress markers (e.g., CHOP) and parkin ubiquitination, observed in rat neuronal models .

- Dopaminergic Selectivity : High affinity for D2 receptors may exacerbate oxidative damage in nigrostriatal pathways .

How can contradictions in pharmacokinetic data for CPHP be resolved?

Advanced

Discrepancies in bioavailability or metabolite profiles arise from:

- Species-Specific Metabolism : Rat vs. human CYP450 isoforms (e.g., CYP2D6/3A4) differentially hydroxylate CPHP .

- Analytical Variability : GC-ECD may underestimate polar metabolites vs. HPLC .

Resolution Strategies :

What enzymatic pathways govern CPHP metabolism?

Basic

CPHP is primarily metabolized via:

- Phase I Oxidation : CYP3A4-mediated hydroxylation at the piperidine ring .

- Phase II Conjugation : Glucuronidation by UGT1A1, detected in hepatic microsomal assays .

Key metabolites include 4-chlorophenylpiperidine-N-oxide and dehydroxylated analogs .

How can CPHP analogs be designed for improved receptor selectivity?

Q. Advanced

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify favorable interactions with 5-HT₂A over D2 receptors .

- Fluorine Scanning : Introduce ²¹F at the phenyl ring for PET imaging of receptor occupancy .

- Hybrid Scaffolds : Merge CPHP with benzodiazepine moieties to enhance GABAergic activity (e.g., compound 13 in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.